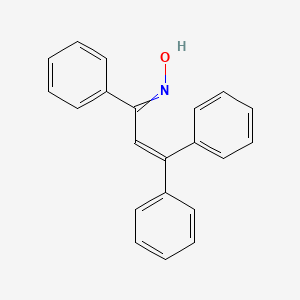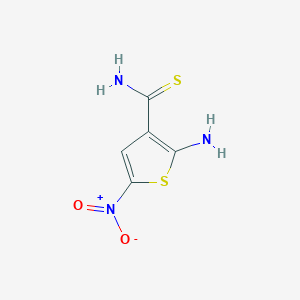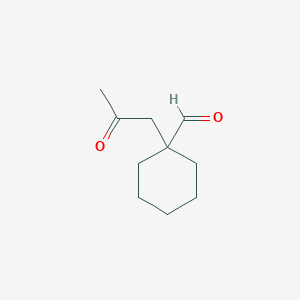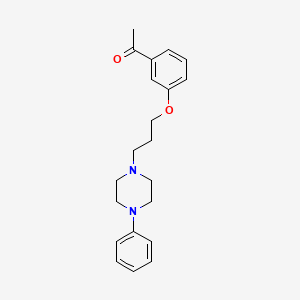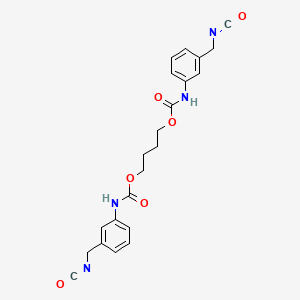![molecular formula C11H26OSi B14482824 Trimethyl{[(2S)-octan-2-yl]oxy}silane CAS No. 65500-76-7](/img/structure/B14482824.png)
Trimethyl{[(2S)-octan-2-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[(2S)-octan-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an octan-2-yl group through an oxygen atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(2S)-octan-2-yl]oxy}silane typically involves the reaction of octan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[(2S)-octan-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl{[(2S)-octan-2-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible siloxane linkages.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which Trimethyl{[(2S)-octan-2-yl]oxy}silane exerts its effects involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds with various nucleophiles. This property is exploited in various applications, including the stabilization of reactive intermediates and the formation of durable coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trimethyl{[(2S)-octan-2-yl]oxy}silane include:
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific alkoxy group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and durable silicon-oxygen linkages.
Properties
CAS No. |
65500-76-7 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
trimethyl-[(2S)-octan-2-yl]oxysilane |
InChI |
InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
InChI Key |
UHWVCRDNNJCGLG-NSHDSACASA-N |
Isomeric SMILES |
CCCCCC[C@H](C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


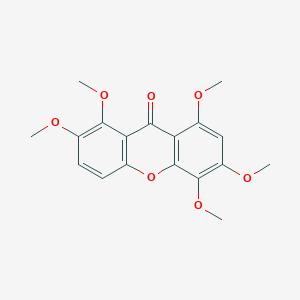


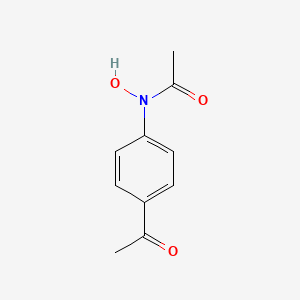
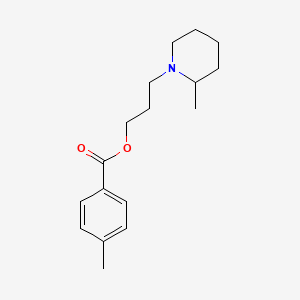
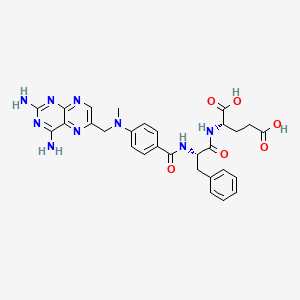
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
